molecular formula C33H40N4O6 B10853576 Trapoxin B

Trapoxin B

Cat. No.: B10853576
M. Wt: 588.7 g/mol
InChI Key: LLOKIGWPNVSDGJ-AFBVCZJXSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: Trapoxin can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the formation of a cyclic tetrapeptide structure, incorporating amino acids such as L-phenylalanine, D-pipecolinic acid, and a unique epoxide-containing fatty acid. The key steps include:

Industrial Production Methods: Industrial production of Trapoxin is not widely documented, but it would likely involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and purification methods such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Trapoxin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Sodium borohydride (NaBH4) for reducing the epoxide group.

    Substitution: Nucleophiles such as amines or thiols for substitution reactions.

Major Products:

Scientific Research Applications

Trapoxin has a wide range of scientific research applications:

Mechanism of Action

Trapoxin exerts its effects by irreversibly inhibiting histone deacetylases. It binds covalently to the enzyme’s active site via its epoxide group, preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, altering chromatin structure and gene expression . The primary molecular target is histone deacetylase 11 (HDAC11), which plays a role in regulating immune response and cancer progression .

Properties

Molecular Formula

C33H40N4O6

Molecular Weight

588.7 g/mol

IUPAC Name

(3S,6S,9S,12R)-3,6-dibenzyl-9-[6-[(2S)-oxiran-2-yl]-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone

InChI

InChI=1S/C33H40N4O6/c38-28(29-21-43-29)17-9-3-8-15-24-30(39)35-25(19-22-11-4-1-5-12-22)31(40)36-26(20-23-13-6-2-7-14-23)33(42)37-18-10-16-27(37)32(41)34-24/h1-2,4-7,11-14,24-27,29H,3,8-10,15-21H2,(H,34,41)(H,35,39)(H,36,40)/t24-,25-,26-,27+,29-/m0/s1

InChI Key

LLOKIGWPNVSDGJ-AFBVCZJXSA-N

Isomeric SMILES

C1C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)[C@@H]5CO5

Canonical SMILES

C1CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2C1)CC3=CC=CC=C3)CC4=CC=CC=C4)CCCCCC(=O)C5CO5

Origin of Product

United States

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